

Physical and chemical properties of 1-Cbz-3-azetidineacetic acid

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Compound of Interest

Compound Name: 2-(1-((Benzyloxy)carbonyl)azetidin-3-yl)acetic acid

Cat. No.: B1388106

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An In-depth Technical Guide to 1-Cbz-3-azetidineacetic Acid: Properties, Synthesis, and Applications

Introduction

1-Cbz-3-azetidineacetic acid is a bifunctional synthetic building block of significant interest to researchers and scientists in the field of drug development and medicinal chemistry. As a derivative of azetidine, a saturated four-membered heterocyclic amine, it provides a rigid, constrained scaffold that is increasingly utilized to impart favorable pharmacokinetic and pharmacodynamic properties to novel therapeutic agents. The presence of a carboxylic acid moiety and a carbamoyl-protected amine allows for orthogonal chemical modifications, making it a versatile component in the synthesis of complex molecules.

This guide provides a comprehensive overview of the core physical and chemical properties of 1-Cbz-3-azetidineacetic acid, detailed experimental protocols for its synthesis and subsequent reactions, and an exploration of its applications, particularly as a linker in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The insights herein are curated for professionals seeking to leverage this valuable building block in their research and development endeavors.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its handling, reaction setup, and formulation. 1-Cbz-3-azetidineacetic acid is typically a solid at room temperature.^[1] A summary of its key properties is presented below.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₅ NO ₄	^[2]
Molecular Weight	249.26 g/mol	^[2]
CAS Number	319470-14-9	^[2]
Appearance	White to off-white solid	^[1]
Purity	Typically ≥97%	^[2]
Solubility	Soluble in DMSO (100 mg/mL with sonication)	^[3]
Storage Conditions	Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)	^[1] ^[3]
Chemical Stability	Stable under recommended storage conditions.	^[4]
Incompatible Materials	Strong acids/alkalis, strong oxidizing/reducing agents.	^[4]

Note: Some sources refer to the closely related compound 1-Cbz-azetidine-3-carboxylic acid (CAS: 97628-92-7), which has a molecular formula of C₁₂H₁₃NO₄ and a molecular weight of 235.24 g/mol.^[1]^[5] It is crucial for researchers to verify the exact structure and CAS number for their specific application.

Structural Diagram

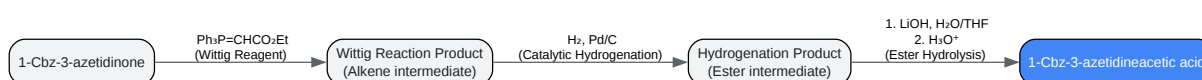
The structure of 1-Cbz-3-azetidineacetic acid features a central azetidine ring, N-protected with a carboxybenzyl (Cbz) group, and a carboxymethyl group at the 3-position.

Caption: Chemical structure of 1-Cbz-3-azetidineacetic acid.

Synthesis and Reactivity

The synthesis of 1-Cbz-3-azetidineacetic acid typically involves multi-step sequences starting from commercially available azetidine precursors. The rationale behind the synthetic design is to build the acetic acid side chain while the nitrogen is protected, preventing unwanted side reactions.

A plausible synthetic workflow can be envisioned starting from 1-Cbz-3-azetidinone. This approach leverages well-established organic chemistry transformations.



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Caption: Proposed synthetic workflow for 1-Cbz-3-azetidineacetic acid.

Key Reactions

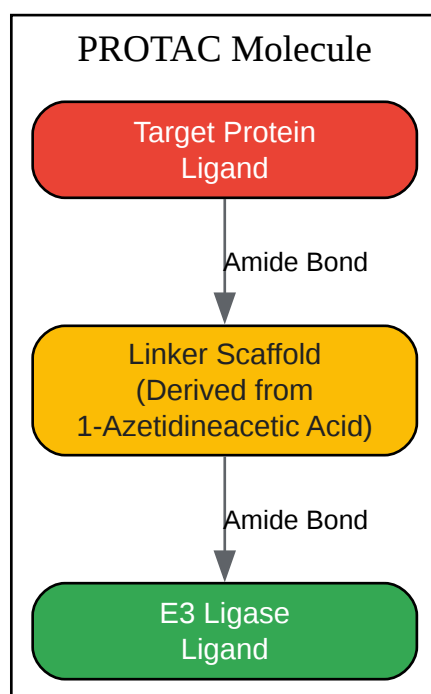
- **Cbz Deprotection:** The carboxybenzyl (Cbz) group is a workhorse protecting group for amines due to its stability under a wide range of conditions and its facile removal. The most common method for Cbz deprotection is catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst). This reaction is clean and high-yielding, liberating the free secondary amine of the azetidine ring for subsequent functionalization.
- **Carboxylic Acid Activation and Coupling:** The carboxylic acid moiety is readily activated for amide bond formation. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are highly effective. This reaction is fundamental for integrating the molecule into peptide chains or attaching it to other amine-containing molecules.

Applications in Drug Development

The rigid azetidine core and the bifunctional nature of 1-Cbz-3-azetidineacetic acid make it an attractive linker component in the design of sophisticated therapeutic constructs.

PROTAC and ADC Linkers

In the rapidly evolving fields of PROTACs and ADCs, the linker connecting the targeting ligand to the payload (a cytotoxic drug for ADCs, or an E3 ligase binder for PROTACs) is a critical determinant of efficacy and safety.[3] 1-Cbz-3-azetidineacetic acid serves as a non-cleavable, alkyl chain-based linker.[3] The azetidine ring provides a structurally constrained element, which can help to control the spatial orientation of the connected moieties and improve pharmacokinetic properties such as solubility and metabolic stability.



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Caption: Role of the azetidineacetic acid scaffold as a linker in a PROTAC.

Spectroscopic Characterization

While specific spectra for 1-Cbz-3-azetidineacetic acid are not publicly available, its structure allows for the prediction of characteristic signals in various spectroscopic analyses. Certificates

of Analysis for the related compound 1-Cbz-azetidine-3-carboxylic acid confirm that the ^1H NMR spectrum is consistent with the structure.

- ^1H NMR: The spectrum would show characteristic signals for the aromatic protons of the benzyl group (typically in the 7.3-7.4 ppm range). The benzylic CH_2 protons of the Cbz group would appear as a singlet around 5.1 ppm. The protons on the azetidine ring and the adjacent methylene group of the acetic acid moiety would appear as complex multiplets in the aliphatic region (likely 2.5-4.5 ppm). The acidic proton of the carboxylic acid would be a broad singlet at a higher chemical shift (>10 ppm), which is exchangeable with D_2O .
- ^{13}C NMR: The carbonyl carbons of the Cbz group and the carboxylic acid would be visible in the 170-180 ppm range. The aromatic carbons would appear between 127-137 ppm. The benzylic carbon and the carbons of the azetidine ring and acetic acid side chain would be found in the upfield region (30-70 ppm).
- Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (around $2500\text{-}3300\text{ cm}^{-1}$), a strong C=O stretch for the carboxylic acid (around $1700\text{-}1725\text{ cm}^{-1}$), and another strong C=O stretch for the carbamate (around $1680\text{-}1700\text{ cm}^{-1}$).
- Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show the $[\text{M}+\text{H}]^+$ ion for the protonated molecule and/or the $[\text{M}-\text{H}]^-$ ion in negative mode, corresponding to the molecular weight plus or minus a proton.

Experimental Protocols

The following protocols are provided as illustrative examples for the synthesis and manipulation of 1-Cbz-3-azetidineacetic acid, grounded in established chemical principles.

Protocol 1: Hypothetical Synthesis of 1-Cbz-3-azetidineacetic acid

This protocol outlines a potential synthesis from 1-Cbz-3-azetidinone.

Step 1: Horner-Wadsworth-Emmons Reaction

- To a stirred, cooled (0 °C) solution of sodium hydride (1.2 eq) in dry THF, add triethyl phosphonoacetate (1.1 eq) dropwise under an inert atmosphere (N₂ or Ar).
- Allow the mixture to warm to room temperature and stir for 30 minutes to form the ylide.
- Cool the reaction mixture back to 0 °C and add a solution of 1-Cbz-3-azetidinone (1.0 eq) in dry THF dropwise.
- Stir the reaction at room temperature overnight.
- Quench the reaction carefully with saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the α,β -unsaturated ester intermediate.

Step 2: Catalytic Hydrogenation

- Dissolve the unsaturated ester intermediate (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.
- Add palladium on carbon (10% w/w, ~5 mol%) to the solution.
- Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
- Stir the mixture vigorously under a hydrogen atmosphere at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
- Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
- Concentrate the filtrate under reduced pressure to obtain the saturated ester.

Step 3: Saponification (Ester Hydrolysis)

- Dissolve the saturated ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
- Add lithium hydroxide (LiOH, ~2-3 eq) and stir the mixture at room temperature.
- Monitor the reaction by TLC or LC-MS.
- Once the reaction is complete, remove the THF under reduced pressure.
- Cool the remaining aqueous solution to 0 °C and acidify to pH ~2-3 with 1M HCl.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 1-Cbz-3-azetidineacetic acid.

Protocol 2: Cbz-Group Deprotection

- Dissolve 1-Cbz-3-azetidineacetic acid (1.0 eq) in methanol.
- Add palladium on carbon (10% w/w, ~5-10 mol%).
- Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature for 2-4 hours.
- Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
- Upon completion, filter the catalyst through Celite and wash the filter cake with methanol.
- Concentrate the filtrate under reduced pressure to afford the deprotected 3-azetidineacetic acid.

Conclusion

1-Cbz-3-azetidineacetic acid stands out as a highly valuable and versatile building block for modern drug discovery. Its unique combination of a constrained azetidine scaffold, a readily modifiable carboxylic acid handle, and a stable yet removable Cbz protecting group provides

medicinal chemists with a powerful tool for synthesizing complex and potent therapeutic agents. Understanding its core physicochemical properties, reactivity, and established protocols is essential for unlocking its full potential in the development of next-generation pharmaceuticals, including ADCs and PROTACs.

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